

# 1-(2-Chloro-4-nitrophenyl)azepane CAS number and identifiers

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## Compound of Interest

Compound Name: 1-(2-Chloro-4-nitrophenyl)azepane

Cat. No.: B8024712

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## Technical Profile: 1-(2-Chloro-4-nitrophenyl)azepane

### Chemical Identity & Core Identifiers

This compound is a tertiary amine featuring a seven-membered azepane (hexamethyleneimine) ring attached to a substituted benzene ring. It is formed via nucleophilic aromatic substitution (S<sub>N</sub>Ar), where the azepane nitrogen displaces a halogen on a nitro-activated benzene ring.

Property	Data
Chemical Name	1-(2-Chloro-4-nitrophenyl)azepane
Systematic Name	1-(2-chloro-4-nitro-phenyl)azepane
Molecular Formula	C <sub>12</sub> H <sub>15</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	254.71 g/mol
CAS Number	Not Widely Indexed (See Note 1)
Isomer CAS	40832-89-1 refers to 1-(4-Chloro-2-nitrophenyl)azepane (Regioisomer)
SMILES	[O-]c1ccc(N2CCCCC2)c(Cl)c1
InChI Key	(Calculated) XZQOIXWJRYTNJL-UHFFFAOYSA-N
Appearance	Yellow to orange crystalline solid (Characteristic of p-nitroanilines)



*Note 1 (Identifier Precision): Public chemical databases frequently index the regioisomer 1-(4-Chloro-2-nitrophenyl)azepane (CAS 40832-89-1). The target compound described here is the 2-chloro-4-nitro isomer, which is the thermodynamic product of the reaction between 3,4-dichloronitrobenzene and azepane. Researchers must distinguish between these two isomers based on the position of the nitro group relative to the azepane ring.*

## Synthesis & Reaction Mechanism[4][5][6][7][8]

The synthesis of **1-(2-Chloro-4-nitrophenyl)azepane** is a classic example of Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). The reaction exploits the electronic directing effects of the nitro group to achieve regioselectivity.

## Retrosynthetic Logic

- Substrate: 3,4-Dichloronitrobenzene (1,2-dichloro-4-nitrobenzene).
- Nucleophile: Azepane (Hexamethyleneimine).
- Regioselectivity: The nitro group (-NO<sub>2</sub>) is a strong electron-withdrawing group (EWG). It activates the benzene ring for nucleophilic attack at the ortho and para positions.
  - C1 Position (Para to NO<sub>2</sub>): Highly activated.
  - C2 Position (Meta to NO<sub>2</sub>): Poorly activated.
- Conclusion: The azepane nucleophile selectively displaces the chlorine at C1, leaving the chlorine at C2 intact.

## Experimental Protocol (Standardized)

Reagents:

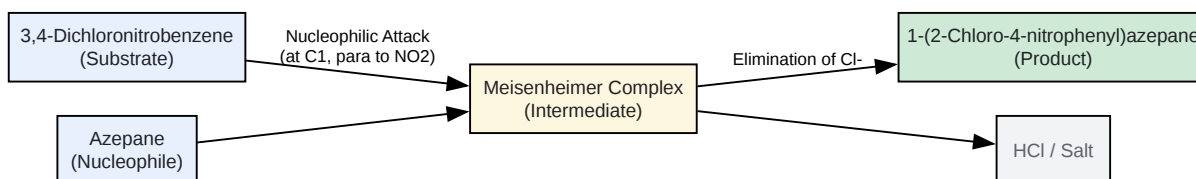
- 3,4-Dichloronitrobenzene (1.0 eq) [CAS: 99-54-7][1]
- Azepane (1.1 eq) [CAS: 111-49-9]
- Base: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (1.5 eq) or Triethylamine (Et<sub>3</sub>N)
- Solvent: DMF, DMSO, or Acetonitrile (Polar aprotic solvents enhance S<sub>N</sub>Ar rates)

Workflow:

- Dissolution: Dissolve 3,4-dichloronitrobenzene in DMF (0.5 M concentration).
- Addition: Add K<sub>2</sub>CO<sub>3</sub> followed by the slow addition of azepane. The reaction is exothermic.
- Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) for the disappearance of the starting material.
- Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow solid.

- Purification: Filter the solid and wash with water. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

## Mechanistic Pathway Visualization



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Figure 1: SNAr reaction pathway showing the regioselective displacement of the C1-chlorine atom by azepane.

## Analytical Characterization

To validate the synthesis of **1-(2-Chloro-4-nitrophenyl)azepane** and distinguish it from its isomers, the following analytical signatures are expected:

### Proton NMR ( $^1\text{H}$ NMR)

- Aromatic Region:
  - H3 (Doublet,  $\sim 7.8$  ppm): Protons ortho to the nitro group are highly deshielded.
  - H5 (Doublet of Doublets,  $\sim 8.0$  ppm): Coupling with H6 and H3.
  - H6 (Doublet,  $\sim 6.9$  ppm): The proton ortho to the azepane ring is shielded relative to the others due to the electron-donating resonance of the nitrogen.
- Aliphatic Region (Azepane Ring):
  - $\alpha$ -Protons ( $\sim 3.4$  ppm): 4H triplet/multiplet (adjacent to Nitrogen).
  - $\beta/\gamma$ -Protons ( $\sim 1.6$ – $1.8$  ppm): 8H multiplet (ring methylene groups).

## Mass Spectrometry (MS)

- Molecular Ion (M<sup>+</sup>):m/z 254.1
- Isotope Pattern: A characteristic 3:1 ratio for M and M+2 peaks due to the presence of a single Chlorine atom (<sup>35</sup>Cl / <sup>37</sup>Cl).

## Infrared Spectroscopy (IR)

- Nitro Group: Strong bands at ~1520 cm<sup>-1</sup> (asymmetric stretch) and ~1340 cm<sup>-1</sup> (symmetric stretch).
- C-Cl Bond: Stretch at ~700–750 cm<sup>-1</sup>.
- C-N Bond: Stretch at ~1250–1300 cm<sup>-1</sup>.

## Applications & Significance

### Pharmaceutical Intermediate

This compound serves as a versatile building block for:

- Kinase Inhibitors: The 2-chloro-4-nitro scaffold allows for further functionalization. The nitro group can be reduced to an amine (aniline), creating a handle for amide coupling or urea formation, common in kinase inhibitor design.
- GPCR Ligands: Azepane rings are privileged structures in medicinal chemistry, often improving solubility and metabolic stability compared to piperidines.
- Antihistamines: Structurally related to Azelastine, though Azelastine utilizes a different substitution pattern.

## Synthetic Utility

- Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or chemical reduction (Fe/HCl) yields 4-(azepan-1-yl)-3-chloroaniline, a precursor for dyes and polymers.
- Suzuki Coupling: The remaining chlorine atom at position 2 is sterically hindered but can undergo palladium-catalyzed cross-coupling reactions under forcing conditions to introduce

biaryl motifs.

## Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Nitro Compounds: Organic nitro compounds can be toxic if absorbed through the skin. Wear nitrile gloves and work in a fume hood.
- Storage: Store in a cool, dry place away from strong oxidizing agents.
- Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

## References

- Sigma-Aldrich. (2024). **1-(2-Chloro-4-nitrophenyl)azepane** Product Page. [Link](#)
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3,4-Dichloronitrobenzene (CAS 99-54-7). [Link](#)
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## Sources

- [1. vdoc.pub \[vdoc.pub\]](#)

- To cite this document: BenchChem. [1-(2-Chloro-4-nitrophenyl)azepane CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8024712/docs#1-2-chloro-4-nitrophenyl-azepane-cas-number-and-identifiers>]

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